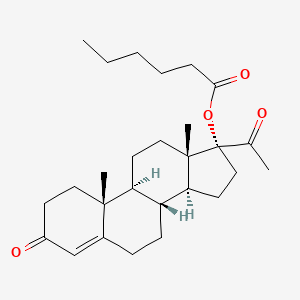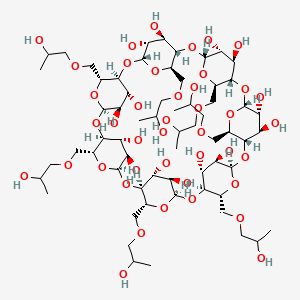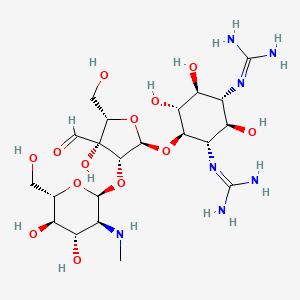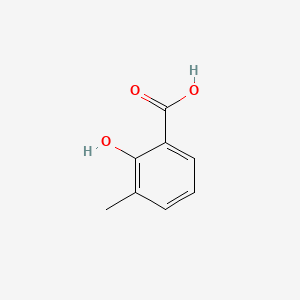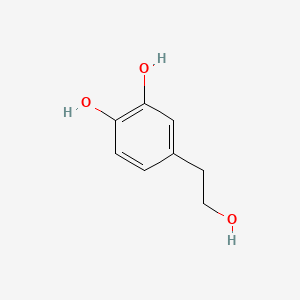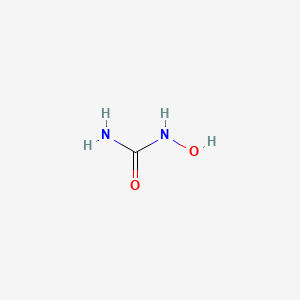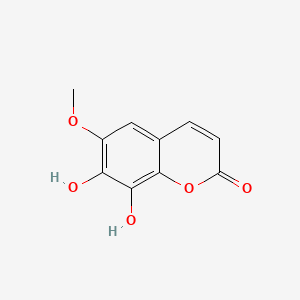
Fraxetin
Descripción general
Descripción
Fraxetin is an O-methylated coumarin . It can be found in Fraxinus rhynchophylla and seeds of Datura stramonium . Fraxin is a glucoside of fraxetin .
Synthesis Analysis
Fraxetin can be synthesized from three different substrates using engineered Escherichia coli . The key enzyme involved in the synthesis of fraxetin from scopoletin is Scopoletin 8-hydroxylase (S8H) . Scopoletin can be synthesized either from esculetin by O-methylation or from ferulic acid by feruloyl CoA 6′-hydroxylase (F6′H) and 4-coumaric acid CoA ligase (4CL) .Molecular Structure Analysis
The molecular formula of Fraxetin is C10H8O5 . The molecular weight is 208.17 .Chemical Reactions Analysis
Scopoletin 8-Hydroxylase (S8H) is a key enzyme involved in the synthesis of fraxetin from scopoletin . The introduction of a second hydroxyl group in the ortho position, a reaction catalyzed by scopoletin 8-hydroxylase (S8H), is critical for producing the Fe-mobilizing coumarin fraxetin .Physical And Chemical Properties Analysis
Fraxetin is a flake crystal, which is light yellow under normal conditions . The particle size of Fraxetin Long Circulating Liposome (F-LC-Lipo) was 166.65 ± 8.75 nm with an entrapment efficiency (EE) of 92.18 ± 0.17% .Aplicaciones Científicas De Investigación
Inhibiting Pathogenicity of Bacteria
Fraxetin has been found to decrease the pathogenicity of Streptococcus agalactiae in Nile Tilapia . It does this by targeting Sortase A (SrtA) , a protein responsible for anchoring surface proteins to the cell wall of Gram-positive bacteria . Fraxetin can dose-dependently decrease the activity of SrtA, which in turn decreases the anchoring of surface proteins to the cell wall . This results in a significant reduction in the adhesion ability of S. agalactiae, thereby reducing its pathogenicity .
Suppressing Adipogenesis and Reactive Oxygen Species Production
Fraxetin has been shown to suppress adipogenesis, the process by which preadipocytes differentiate into mature adipocytes . This process plays a crucial role in determining the lipid storage capacity of adipose tissue and fat mass in adults . Fraxetin can also attenuate the production of reactive oxygen species (ROS) induced during adipogenesis . These effects are regulated by the mitogen-activated protein kinase (MAPK) signaling pathways .
Anti-Inflammatory Properties
Fraxetin has been reported to have anti-inflammatory properties . While the exact mechanisms are not fully understood, it is believed that fraxetin’s anti-inflammatory effects may be related to its ability to modulate various signaling pathways .
Anticancer Activities
Fraxetin has been found to exhibit anticancer activities . It is thought to do this by inducing apoptosis (programmed cell death) in cancer cells and inhibiting their proliferation .
Antioxidant Functions
Fraxetin is known for its antioxidant functions . It can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antibacterial Functions
In addition to its anti-inflammatory and anticancer properties, fraxetin also has antibacterial functions . It can inhibit the growth of certain types of bacteria, making it potentially useful in the treatment of various bacterial infections .
Mecanismo De Acción
Target of Action
Fraxetin, a natural compound found in various medicinal plants, has been shown to interact with multiple targets. The primary targets of Fraxetin include AKT1 , TNF , and SRC . These targets play a crucial role in cell proliferation and apoptosis, particularly in the context of acute myeloid leukemia (AML) cells .
Mode of Action
Fraxetin interacts with its targets, leading to significant changes in cellular processes. Specifically, it inhibits the proliferation of AML cells and induces apoptosis . Molecular docking studies have shown that these targets have good binding affinity with Fraxetin , suggesting a direct interaction that influences the function of these proteins.
Biochemical Pathways
Fraxetin affects several biochemical pathways, most notably the focal adhesion and the PI3K-AKT signaling pathway . These pathways are critical for the regulation of cell proliferation and apoptosis. By influencing these pathways, Fraxetin can exert its anti-proliferative and pro-apoptotic effects on AML cells .
Pharmacokinetics
The pharmacokinetics of Fraxetin involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that Fraxetin undergoes extensive first-pass metabolism, leading to the formation of Fraxetin-O-glucuronides . This process significantly affects the bioavailability of Fraxetin. Furthermore, the efflux of Fraxetin-O-glucuronides is facilitated by multidrug resistance-associated proteins 3 and 4 (MRP3/4), which contribute to the excretion of Fraxetin .
Result of Action
The molecular and cellular effects of Fraxetin’s action are primarily seen in its ability to inhibit cell proliferation and induce apoptosis in AML cells . Additionally, Fraxetin has been shown to increase the permeability of the cell membrane , further influencing its cellular effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7,8-dihydroxy-6-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-14-6-4-5-2-3-7(11)15-10(5)9(13)8(6)12/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVWRBANWNTOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205992 | |
| Record name | Fraxetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fraxetin | |
CAS RN |
574-84-5 | |
| Record name | Fraxetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fraxetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fraxetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dihydroxy-6-methoxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRAXETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD3GD44O3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of fraxetin?
A1: Fraxetin has been shown to interact with various molecular targets, contributing to its pleiotropic effects. Some of the key targets identified include: * mTORC1: Fraxetin activates the mTORC1 pathway, leading to the inhibition of autophagy and apoptosis. [, ] * STAT3: Fraxetin directly interacts with the STAT3 SH2 domain, preventing its dimerization and subsequent activation, ultimately disrupting downstream signaling pathways involved in angiogenesis, glucose metabolism, and the epithelial-mesenchymal transition (EMT). [] * PI3K/Akt: Fraxetin modulates the PI3K/Akt pathway, impacting cellular processes such as neuroinflammation, autophagy, and cell proliferation. [, , , ] * ERK: Fraxetin influences the ERK signaling pathway, contributing to its antifibrotic effects in renal tissue. [] * Nrf2: Fraxetin activates the Nrf2 pathway, leading to the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1). [, ] * JAK2/STAT3: Fraxetin inhibits the JAK2/STAT3 signaling pathway, contributing to its antitumor effects in glioma cells. []
Q2: How does fraxetin's interaction with these targets translate into its observed biological effects?
A2: Fraxetin's interaction with its molecular targets triggers a cascade of downstream effects, leading to various biological responses: * Antitumor activity: By targeting STAT3, PI3K/Akt, and JAK2/STAT3 pathways, fraxetin inhibits cancer cell proliferation, invasion, and migration, while promoting apoptosis in different cancer models. [, , , ] * Antioxidant and anti-inflammatory effects: Fraxetin's activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes, such as HO-1, which contribute to its antioxidant and anti-inflammatory properties. [, , ] * Neuroprotective effects: Modulation of PI3K/Akt and the suppression of microglia-mediated neuroinflammation contribute to fraxetin's neuroprotective effects in models of ischemic stroke and isoflurane-induced neurotoxicity. [, ] * Antifibrotic effects: Fraxetin's influence on the ERK pathway plays a role in its antifibrotic effects observed in renal tissue. [] * Antidiabetic effects: Fraxetin demonstrates potential antidiabetic effects by improving glycemic control and restoring glycoprotein levels in diabetic models. [, ]
Q3: What is the molecular formula and weight of fraxetin?
A3: The molecular formula of fraxetin is C10H8O5, and its molecular weight is 208.17 g/mol. []
Q4: Are there any specific spectroscopic data available for fraxetin identification?
A4: Yes, fraxetin can be identified using various spectroscopic techniques: * Ultraviolet-Visible (UV-Vis) spectroscopy: Fraxetin exhibits characteristic absorption peaks in the UV-Vis region. [, , ] * Mass spectrometry (MS): MS techniques, such as UPLC-MS/MS, are commonly employed for fraxetin detection and quantification. [, ]
Q5: Is there any information regarding fraxetin's stability under various conditions?
A5: Fraxetin's stability can be influenced by factors such as pH, temperature, and storage conditions. Further research is needed to fully elucidate its stability profile. []
Q6: Does fraxetin exhibit any catalytic properties?
A6: While not a traditional catalyst, fraxetin demonstrates iron-reducing properties, particularly under acidic conditions. This characteristic plays a crucial role in its ability to promote iron acquisition in plants. [, ]
Q7: Have any computational studies been conducted on fraxetin?
A7: Yes, density functional theory (DFT) studies have been conducted to investigate fraxetin's antioxidant activity and its regeneration mechanisms in simulated biological environments. []
Q8: How do structural modifications of fraxetin affect its biological activity?
A8: The presence of the catechol moiety in fraxetin is crucial for its iron-reducing capabilities and its role in iron acquisition in plants. Structural modifications affecting this moiety are likely to impact these specific activities. [, ]
Q9: What strategies have been explored to improve fraxetin's bioavailability?
A9: Encapsulation of fraxetin into long circulating liposomes (LC-Lipo) has shown promise in enhancing its oral bioavailability and anti-enteritis effects in preclinical models. []
Q10: What in vitro and in vivo models have been used to evaluate fraxetin's efficacy?
A10: Fraxetin's efficacy has been investigated in various models:* In vitro: Cell lines derived from pancreatic cancer, colon cancer, hepatocellular carcinoma, prostate cancer, glioma, breast cancer, and bladder cancer, as well as primary microglia and human umbilical vein endothelial cells (HUVECs). [1-8, 12-16, 19, 22]* In vivo: Rodent models of ischemic stroke, chronic unpredictable stress, pancreatic cancer, renal fibrosis, periprosthetic osteolysis, diabetes, and doxorubicin-induced cardiotoxicity. [1-3, 8, 11, 13, 19-21, 26]
Q11: What is the safety profile of fraxetin?
A11: While fraxetin generally exhibits a favorable safety profile in preclinical studies, further research, including long-term studies, is needed to fully characterize its safety profile in humans. []
Q12: Are there any specific drug delivery strategies being explored for fraxetin?
A12: The development of LC-Lipo formulations represents a promising drug delivery strategy for fraxetin, aiming to improve its oral bioavailability and target its delivery to specific tissues, such as the intestines. []
Q13: What analytical techniques are commonly employed for fraxetin analysis?
A13: Various analytical methods are used for fraxetin analysis, including: * High-performance liquid chromatography (HPLC): HPLC, particularly coupled with UV-Vis or MS detection, is widely used for fraxetin quantification. [, , , , ] * Ultra-performance liquid chromatography (UPLC): UPLC offers higher resolution and sensitivity compared to HPLC. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




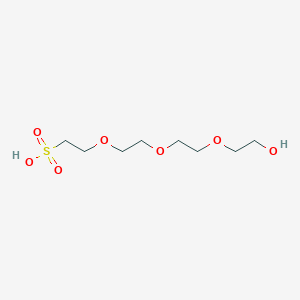
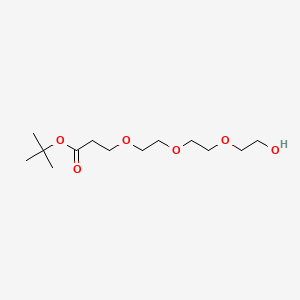
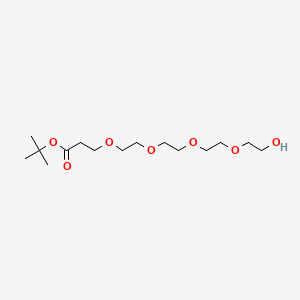
![(3S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S,6S)-1-amino-3,7-dimethyl-6-(3-methylbutanoylamino)-1,5-dioxooctan-2-yl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1673977.png)
